molecular formula C11H10Br2O3 B2722778 4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde CAS No. 832674-39-2

4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde

Cat. No. B2722778
CAS RN: 832674-39-2
M. Wt: 350.006
InChI Key: NGVFYZIFAADHJU-UHFFFAOYSA-N
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Description

The compound “4-(Allyloxy)-2,3-dibromo-5-methoxybenzaldehyde” is likely a complex organic molecule. It appears to contain an aldehyde group (-CHO), two bromine atoms, a methoxy group (-OCH3), and an allyloxy group (-OCH2CH=CH2) attached to a benzene ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the benzene ring. The presence of the bromine atoms, which are heavy and highly electronegative, could significantly influence the compound’s overall shape and electronic distribution .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the aldehyde group, which is typically quite reactive. The bromine atoms might also make the compound susceptible to reactions involving halogen exchange or the formation of carbon-bromine bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement and interaction of its functional groups. For example, the presence of the polar aldehyde and methoxy groups might increase the compound’s solubility in polar solvents .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it were used in a biological context, the compound might interact with biological macromolecules via its various functional groups .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As a general rule, handling of compounds with reactive functional groups (like aldehydes) and halogens (like bromine) should be done with appropriate safety precautions .

Future Directions

The potential applications and future directions for this compound would depend on its specific properties and reactivity. For example, if the compound exhibits interesting reactivity or biological activity, it could be further studied for potential use in chemical synthesis or drug design .

properties

IUPAC Name

2,3-dibromo-5-methoxy-4-prop-2-enoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2O3/c1-3-4-16-11-8(15-2)5-7(6-14)9(12)10(11)13/h3,5-6H,1,4H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVFYZIFAADHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C(=C1)C=O)Br)Br)OCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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